molecular formula C13H11NO B8580418 beta-Hydroxy-2-naphthalenepropanenitrile

beta-Hydroxy-2-naphthalenepropanenitrile

Cat. No. B8580418
M. Wt: 197.23 g/mol
InChI Key: MHUBDEWQYBFREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Hydroxy-2-naphthalenepropanenitrile is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-Hydroxy-2-naphthalenepropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Hydroxy-2-naphthalenepropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

beta-Hydroxy-2-naphthalenepropanenitrile

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-hydroxy-3-naphthalen-2-ylpropanenitrile

InChI

InChI=1S/C13H11NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7H2

InChI Key

MHUBDEWQYBFREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of acetonitrile (2.46 g, 60 mmol, 3.13 mL) in THF (300 mL) at -78° C. was added N-BuLi (37.5 mL, 60 mmol, 1.6M) dropwise over 30 minutes. The resulting solution was stirred at -78° C. for 15 minutes and then 2-naphthaldehyde (6.24 g, 40 mmol) in THF (50 mL) was added dropwise over 45 minutes. The resulting mixture was stirred for an additional 20 minutes at -78° C. and quenched at -78° C. by the addition of saturated NH4Cl (60 mL). The mixture was warmed to room temperature and the THF removed in vacuo to give a white solid. The residue was partitioned between CH2Cl2 (250 mL) and H2O (200 mL, the layers were separated and the aqueous phase extracted with CH2Cl2 (1×250 mL). The combined organic layers were washed with H2O (1×250 ML), dried (Na2SO4) and concentrated in vacuo to give the title compound as a tan solid (7.88 g, 100%) which was homogeneous by TLC and NMR. This material was used as such without purification.
Quantity
3.13 mL
Type
reactant
Reaction Step One
[Compound]
Name
N-BuLi
Quantity
37.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
100%

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